![molecular formula C15H17NO3S B2486169 3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 860787-65-1](/img/structure/B2486169.png)
3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a broader class of chemicals that include pyridinone rings and sulfonyl groups. These functionalities are of interest due to their relevance in various fields, including medicinal chemistry, where they often contribute to the bioactive properties of pharmaceuticals, and materials science, for their potential in creating new materials with unique properties.
Synthesis Analysis
Synthesis of such compounds typically involves multi-step organic reactions, starting from readily available precursors. Techniques might include condensation reactions, sulfonation, and specific modifications to introduce or alter functional groups. Ionic liquids have been utilized as catalysts for the synthesis of related complex organic molecules, offering a green and efficient alternative to traditional methods (Zolfigol et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods reveal the arrangement of atoms within the molecule and the geometry around key functional groups. For instance, studies on related sulfonamide receptors have shown how the sulfonamide N-H hydrogen bonds play a crucial role in dimer formation, highlighting the importance of specific molecular interactions (Berryman et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Precursors for Pyridinone Ortho-Quinodimethanes : Sulfolene pyridinones, closely related to the subject compound, have been synthesized and used as precursors for pyridinone ortho-quinodimethanes. These were utilized in Diels–Alder reactions for cycloaddition processes (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
Pyridinone-based Fluorinated Polyamides : Novel fluorinated polyamides containing pyridine and sulfone moieties, which are structurally related to the compound , were synthesized, showing good solubility and thermal stability (Liu et al., 2013).
Application in Diels-Alder Reactions : Similar compounds were used as precursors for thermolytic conversion into pyridinone ortho-quinodimethanes, which were then trapped in Diels-Alder reactions (Govaerts, Vogels, Compernolle, & Hoornaert, 2004).
Material Science Applications
Iridium(III) Complexes for Emission Studies : Cationic bis-cyclometallated iridium(III) complexes using ligands based on 2-phenylpyridine, similar in structure to the compound , were developed for green or blue emission studies (Ertl et al., 2015).
Ionic Liquid Applications : An ionic liquid based on sulfonic acid functionalized pyridinium chloride was synthesized and characterized for its use as a catalyst in the synthesis of organic compounds (Moosavi-Zare et al., 2013).
Chemical Structure and Properties
Tautomerism Studies : Investigations into the tautomerism of 2-aminopyridines and 2(1H)-pyridinones, which share structural similarities with the compound , were conducted to understand their synthesis and stability (Davoodnia et al., 2011).
Structural Studies : Research into the structure of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, similar to the compound , was carried out to understand their physical and structural properties (Nelson et al., 1988).
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVXQGOLLZAQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

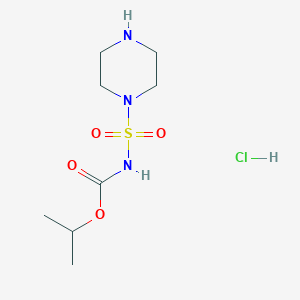
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)
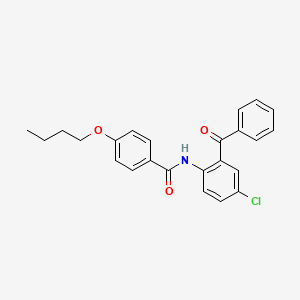
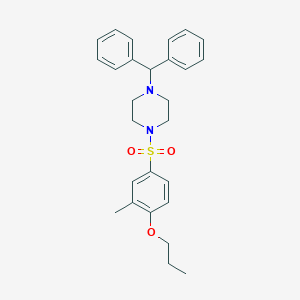
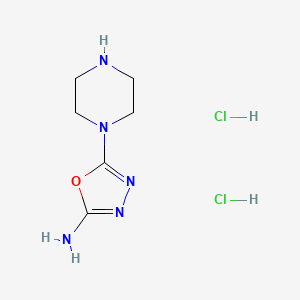
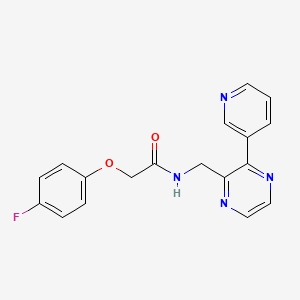
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
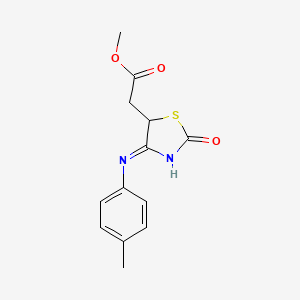
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)